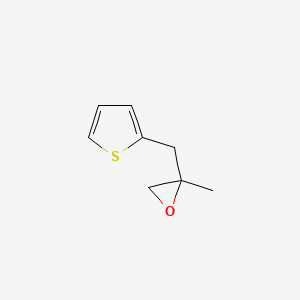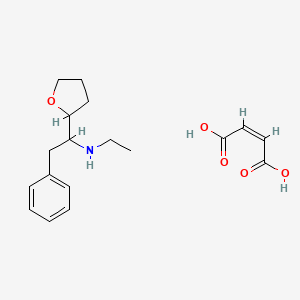![molecular formula C23H15F3N2O B2368725 3-phényl-2-[3-(trifluorométhyl)styryl]-4(3H)-quinazolinone CAS No. 338751-43-2](/img/structure/B2368725.png)
3-phényl-2-[3-(trifluorométhyl)styryl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone is a synthetic compound with potential applications in scientific research and industry. It is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of 3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone derivatives involves the use of starting substrate 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride. Under alkaline conditions, intramolecular cyclization of cinnamamide derivative is carried out to afford 2-styryl-4(3H)-quinazolinone .Molecular Structure Analysis
The molecular formula of 3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone is C23H15F3N2O, and its molecular weight is 392.381.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone derivatives include cyclization, condensation, and hydrolysis reactions .Applications De Recherche Scientifique
- Les quinazolinones, y compris ce composé, présentent des effets anticancéreux prometteurs. Des chercheurs ont étudié leur potentiel en tant qu'agents chimiothérapeutiques contre divers types de cancer, notamment les cancers du poumon et du pancréas .
Propriétés anticancéreuses
Activité antibactérienne
En résumé, la 3-phényl-2-[3-(trifluorométhyl)styryl]-4(3H)-quinazolinone est prometteuse dans divers domaines, de la thérapie anticancéreuse aux applications antimicrobiennes. Sa structure chimique unique en fait un candidat intéressant pour de nouvelles explorations en chimie médicinale . Si vous avez besoin d'informations plus détaillées sur une application spécifique, n'hésitez pas à demander ! 😊
Orientations Futures
Quinazolinone derivatives, such as 3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone, have been recognized as a privileged scaffold in medicinal chemistry due to their diverse and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, they are desirable scaffolds for the synthesis of different antileishmanial and antimalarial agents .
Mécanisme D'action
Target of Action
Quinazolinone derivatives have been found to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Quinazolinones are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Quinazolinones have been found to exhibit antimalarial and antileishmanial activities, suggesting they may affect pathways related to these diseases .
Result of Action
Some 3-aryl-2-styryl substituted-4(3h)-quinazolinones have shown promising antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
3-phenyl-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O/c24-23(25,26)17-8-6-7-16(15-17)13-14-21-27-20-12-5-4-11-19(20)22(29)28(21)18-9-2-1-3-10-18/h1-15H/b14-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQSKVJVZJICLK-BUHFOSPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

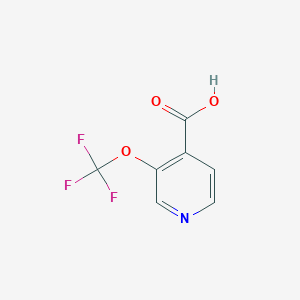
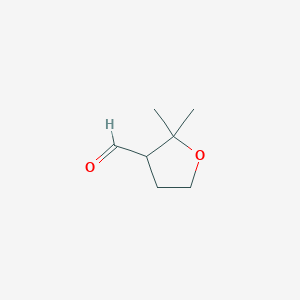
![2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2368646.png)
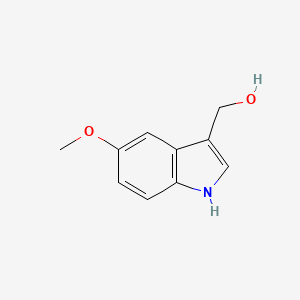
![Methyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2368649.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2368652.png)
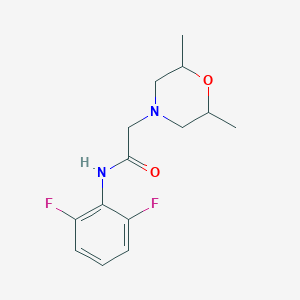
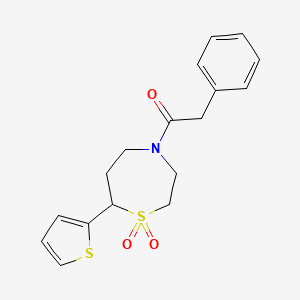
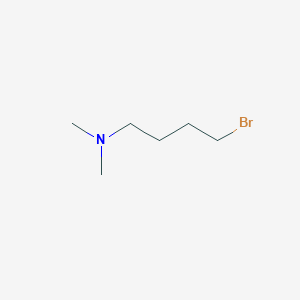
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)
![4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2368660.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2368661.png)
